Tn Antigen

Description

Historical Discovery and Nomenclature of the this compound

The discovery of the this compound represents a milestone in the history of glycoscience and tumor biology, emerging from observations of an unusual hematological condition that would later provide insights into fundamental mechanisms of cellular glycosylation. The Tn syndrome, also known as Tn polyagglutinability syndrome, was first described in 1957 by Moreau and colleagues during their investigation of a patient presenting with a rare, acquired hemolytic anemia. This patient exhibited an unusual antigen on erythrocytes that caused polyagglutinability in cold conditions, independent of ABO blood group status, distinguishing it from previously known blood group antigens.

The historical context of this discovery is particularly significant when considering earlier observations by Huebner in 1925 and Thomsen in 1927-1928, who had noted that stored erythrocytes from normal donors could occasionally become agglutinated. However, these earlier phenomena were attributed to bacterial glycosidases, specifically neuraminidases, that exposed the carbohydrate T antigen, also known as the Thomsen-Friedenreich antigen. The T antigen, with the structure Galβ1-3GalNAcα1-O-Ser/Thr, could be bound by preexisting antibodies as defined by Friedenreich in 1930.

The nomenclature of the this compound reflects its historical relationship to the previously discovered T antigen. Moreau and colleagues observed that their newly identified antigen was similar yet distinct from the T antigen, leading them to designate it as "T antigen nouvelle," from which the abbreviation "Tn" was derived. This naming convention has persisted in the scientific literature, with the antigen also being referred to as the Thomsen-nouveau antigen in some contexts. The immediate agglutination observed in cold conditions with freshly collected blood samples, as opposed to the stored samples required for T antigen exposure, provided the first clues to the distinct nature of this antigen.

The characterization of circulating cold agglutinins of the immunoglobulin M type in patients with Tn syndrome provided early insights into the immunological significance of this antigen. These observations laid the groundwork for understanding the immunogenic properties of the this compound that would later prove crucial in cancer research. The recognition that the this compound represented a truncated form of major glycosylation in animal glycoproteins with the simple structure GalNAcα1-O-Ser/Thr established its fundamental role in cellular biochemistry.

Structural Definition: GalNAcα1-O-Ser/Thr Core Motif

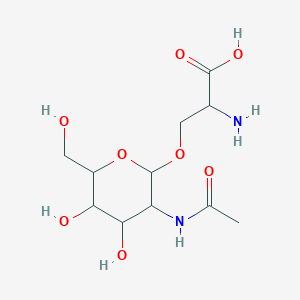

The structural definition of the this compound centers on its remarkably simple yet functionally significant core motif, consisting of N-acetylgalactosamine (GalNAc) linked to serine or threonine residues through an α-glycosidic bond. This monosaccharide structure, formally designated as GalNAcα1-O-Ser/Thr, represents the fundamental building block of mucin-type O-glycosylation pathways in mammalian cells. The molecular formula for the serine-linked variant is C11H20N2O9, with a molecular weight of 308.29 g/mol, while the threonine-linked variant maintains similar structural characteristics with the addition of a methyl group.

The chemical synthesis of the this compound has been accomplished through various synthetic approaches, with the first successful synthesis reported by Kaifu and Osawa in 1977. Subsequent synthetic strategies have been developed by multiple research groups, including Lemieux and colleagues and Paulsen and Hölck, each employing different methodological approaches to achieve the target structure. Paulsen and Hölck pioneered an elegant strategy utilizing a nonparticipating azido group at C2 of the GalNAc donor, demonstrating the versatility of synthetic approaches to this important antigen.

The conformational properties of the this compound have been extensively studied, revealing important insights into its molecular recognition and biological function. Research has demonstrated that the glycosidic bond of α-GalNAc-Thr adopts a staggered conformation with a torsion angle ψ of approximately 180 degrees. This conformational preference is crucial for understanding how the antigen interacts with various biological receptors and enzymes. Interestingly, studies have shown that the this compound linked to threonine (α-GalNAc-Thr) exhibits different conformational behavior compared to the serine-linked variant (α-GalNAc-Ser), with water molecules playing a crucial role in stabilizing these distinct conformations.

The structural characteristics of the this compound become particularly important when considering its normal biological processing. Under physiological conditions, the this compound serves as a precursor that is typically modified by the enzyme T-synthase (core 1 β3-galactosyltransferase) to form the T antigen through the addition of galactose. This enzymatic modification requires the molecular chaperone Cosmc, which is encoded by a gene located on the X chromosome. The inability to properly extend the this compound due to mutations or dysfunction in these enzymatic pathways leads to its aberrant accumulation and expression on cell surfaces.

| Structural Component | Chemical Formula | Molecular Weight | Linkage Type |

|---|---|---|---|

| Tn-Serine | C11H20N2O9 | 308.29 g/mol | α-glycosidic |

| Tn-Threonine | C12H22N2O9 | 322.31 g/mol | α-glycosidic |

| N-acetylgalactosamine | C8H15NO6 | 221.21 g/mol | Monosaccharide |

Biological Significance in Glycobiology and Oncology

The biological significance of the this compound in glycobiology extends far beyond its role as a structural component, encompassing fundamental aspects of cellular recognition, immune regulation, and disease pathogenesis. In normal physiological conditions, the this compound represents an intermediate structure in the biosynthesis of complex O-linked glycans, serving as the initial attachment point for subsequent sugar additions that create the diverse array of glycan structures found on cell surface proteins and secreted molecules. The proper processing of this compound through the activity of T-synthase is essential for normal cellular function and intercellular communication.

The enzymatic machinery responsible for this compound formation involves a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) that catalyze the initial attachment of GalNAc to serine or threonine residues. These enzymes exhibit distinct substrate specificities and tissue distribution patterns, contributing to the complexity of O-glycosylation patterns observed across different cell types and developmental stages. Research has identified twenty different GalNAc-transferases in humans, each contributing to the specificity and diversity of O-glycosylation patterns. The subsequent modification of this compound by T-synthase represents a critical checkpoint in glycan maturation, with proper function requiring the molecular chaperone Cosmc.

In oncological contexts, the this compound assumes profound significance as one of the most prevalent tumor-associated carbohydrate antigens, with expression documented in greater than 80% of human carcinomas. The aberrant expression of this compound in cancer cells results from disruptions in normal glycosylation machinery, most commonly through mutations or epigenetic silencing of genes encoding T-synthase or its essential chaperone Cosmc. These molecular alterations lead to the accumulation of the normally transient this compound on tumor cell surfaces, where it can be recognized by immune surveillance mechanisms or exploited for therapeutic targeting.

The immunological consequences of this compound expression in tumors are particularly significant, with research demonstrating its role in creating immunosuppressive microenvironments that favor tumor progression. Studies have shown that this compound can interact with C-type lectin receptors on immune cells, including macrophage galactose lectin (MGL) on dendritic cells and macrophages, leading to the induction of tolerogenic responses rather than effective antitumor immunity. This immunosuppressive function has been documented across multiple cancer types, including pancreatic adenocarcinoma, colorectal cancer, and glioblastoma.

The prognostic significance of this compound expression has been extensively documented, with studies consistently demonstrating associations between Tn positivity and poor patient outcomes across diverse cancer types. In endometrial cancer, strong expression of the sialylated form of this compound (sialyl Tn) has been identified as an independent predictive factor for patient survival, while also correlating with cyclooxygenase-2 expression. Similar associations have been observed in pancreatic cancer, where this compound expression correlates with enhanced epithelial-to-mesenchymal transition markers and increased tumor aggressiveness.

| Cancer Type | Tn Expression Frequency | Clinical Association | Reference Studies |

|---|---|---|---|

| Carcinomas (General) | >80% | Poor prognosis | Multiple studies |

| Pancreatic Adenocarcinoma | High | Enhanced EMT, metastasis | Research findings |

| Colorectal Cancer | Variable | Immune suppression | Mouse model studies |

| Endometrial Cancer | Variable | Reduced survival (sialyl Tn) | Clinical correlation |

| Glioblastoma | High-grade tumors | Immunosuppressive TAMs | Tissue analysis |

The therapeutic implications of this compound expression have driven significant research efforts toward developing targeted interventions. These approaches include the development of Tn-based vaccines designed to elicit specific immune responses against tumor cells expressing this antigen. Additionally, monoclonal antibodies targeting this compound have been developed for both diagnostic and therapeutic applications, with some showing enhanced cytotoxic activity when engineered to lack fucosylation. The combination of diagnostic utility and therapeutic potential positions the this compound as a critical target in contemporary cancer research and clinical development.

Properties

IUPAC Name |

3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mucin-Rich Tissues as a Source

The Tn antigen is naturally present in mucin-like glycoproteins found in specific biological fluids. A pioneering approach utilized boar seminal gel , an understudied resource rich in sialyl-Tn-containing glycopeptides. Actinase E digestion of the gel released glycopeptides, which were subsequently purified through gel filtration chromatography and hydrophilic interaction liquid chromatography (HILIC) . This method achieved a yield of 12–15 mg of this compound per gram of starting material, with purity exceeding 90%.

Advantages and Limitations

-

Advantages : Cost-effective for large-scale preparation; avoids synthetic chemistry challenges.

-

Limitations : Risk of contaminating glycans (e.g., sialylated structures); requires rigorous purification.

Chemical Synthesis of the this compound

Paulsen-Hölck Azidosugar Method

Paulsen and Hölck developed a stereoselective glycosylation strategy using 2-azido-2-deoxy-galactose donors to construct the α-linkage. The donor, activated with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), reacted with Fmoc-protected serine or threonine derivatives (Scheme 1). This method achieved 85–92% α-selectivity , critical for antigen activity.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Donor | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-galactopyranosyl bromide |

| Promoter | Tf<sub>2</sub>O |

| Temperature | −40°C to 0°C |

| Yield | 70–78% |

Nguyen Glycosylation for Scalable Synthesis

A recent advance employed Nguyen glycosylation to address scalability issues. Using a galactal intermediate (3,4,6-tri-O-acetyl-D-galal), ceric ammonium nitrate (CAN)-mediated azidonitration introduced the C2-amine. Subsequent Pd-mediated coupling with Fmoc-Ser-OH achieved gram-scale production (Table 1).

Table 1. Performance of Nguyen Glycosylation

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Galactal synthesis | 78 | 95 |

| Azidonitration | 82 | 90 |

| Glycosylation | 65 | 88 |

Despite efficiency, residual Pd contamination (≥50 ppm) remains a challenge for therapeutic applications.

Solid-Phase Glycopeptide Synthesis (SPGS)

Fmoc-Based Strategies

SPGS enables site-specific incorporation of the this compound into peptides. Fmoc-Ser(Tn)-OH and Fmoc-Thr(Tn)-OH building blocks, pre-synthesized via chemical methods, are coupled to resin-bound peptides using standard SPPS protocols. A study comparing manual vs. automated synthesis reported 92–95% coupling efficiency for Tn-containing sequences.

Challenges in Multivalent Antigen Synthesis

Multivalent Tn antigens (e.g., clustered epitopes) require precise orthogonal protection. A triply protected GalNAc derivative—bearing acetyl, benzyl, and Fmoc groups—was used to synthesize a trimeric this compound with 74% overall yield .

Enzymatic and Cell-Based Production

T-Synthase Assays for Antigen Modification

The this compound serves as a substrate for T-synthase (C1GALT1), which converts it to the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr). Cell lysates from Tn-expressing cancer lines (e.g., MC38-Tn<sup>high</sup>) exhibit 2.3–4.1 U/mg T-synthase activity , measurable via fluorogenic assays.

Recombinant Antibody Validation

Remab6, a chimeric anti-Tn IgG1, and ReBaGs6, a murine IgM, were used to validate synthetic Tn antigens. ELISA confirmed ≤1 nM affinity for clustered Tn epitopes, with no cross-reactivity against human IgA1.

Analytical and Quality Control Methods

Carbohydrate Microarray Profiling

Antigen specificity was assessed using microarrays printed with 112 glycans. Remab6 showed >95% specificity for Tn over sialyl-Tn or T antigens.

Mass Spectrometry (MS) Characterization

MALDI-TOF MS of synthetic Tn glycopeptides confirmed molecular weights within 0.05 Da accuracy , while LC-MS/MS verified α-linkage via diagnostic fragment ions.

Comparative Analysis of Preparation Methods

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Biological Extraction | 12–15 | 90–95 | Moderate | Low |

| Paulsen-Hölck | 70–78 | 88–92 | Low | High |

| Nguyen Glycosylation | 65–82 | 85–90 | High | Moderate |

| SPGS | 74–95 | 95–98 | High | Very High |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

Monoclonal Antibodies

Monoclonal antibodies targeting the Tn antigen have shown promise in cancer treatment. For instance, studies have developed highly reactive monoclonal antibodies that can detect Tn-expressing tumor cells both in vitro and in vivo. These antibodies have been evaluated for their potential in imaging and therapeutic applications, demonstrating significant binding to primary tumor lesions and lymph node metastases in animal models .

Case Study:

- A study produced a specific monoclonal antibody against the this compound that reacted with MCF7 breast cancer cells. This antibody was effective in targeting tumors in mice, suggesting its potential for early diagnosis and therapeutic intervention .

Chimeric Antigen Receptor T-Cell Therapy

Recent advancements have incorporated this compound targeting into chimeric antigen receptor T-cell therapies. By engineering T-cells to recognize the this compound, researchers aim to enhance the immune response against tumors expressing this antigen. This approach has shown promise in preclinical models, indicating a potential strategy for treating Tn-positive tumors .

Imaging Techniques

The development of imaging agents that target the this compound allows for improved visualization of tumors expressing this marker. For example, red dye-doped nanoparticles have been created to detect Tn antigens specifically in breast and prostate cancers. These nanoparticles enhance the sensitivity of imaging techniques, enabling earlier detection of malignancies .

Biomarker Development

The this compound serves as a valuable biomarker for various cancers. Its expression levels can be quantified using advanced techniques such as enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR). These methods facilitate the monitoring of tumor progression and treatment response, making the this compound a critical component in personalized medicine approaches .

Tumor Microenvironment Interaction

Research indicates that the presence of the this compound can alter immune cell responses within the tumor microenvironment. For instance, studies have shown that Tn-expressing tumors can suppress natural killer cell activity and promote regulatory T cell populations, contributing to tumor immune evasion . Understanding these interactions is crucial for developing effective immunotherapies.

Functional Studies

Functional studies have demonstrated that targeting the this compound can inhibit tumor growth and metastasis in various cancer models. For example, a study using a chimeric monoclonal antibody specific to the this compound showed significant inhibition of tumor growth when combined with other therapeutic modalities .

Mechanism of Action

The mechanism of action of Tn Antigen involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Table 1: Expression of Tn, STn, and T Antigens in Colorectal Cancer

| Antigen | CRC Expression (%) | Transitional Mucosa (%) | Normal Mucosa (%) | Source |

|---|---|---|---|---|

| Tn | 97.7 (42/43) | 82.1 (32/39) | 39.0 (16/41) | |

| STn | 69.8 (30/43) | 65.9 (27/41) | 4.7 (2/43) | |

| T | 71.0 | 35–67 | <5 |

Table 2: Enzymatic Drivers of Antigen Expression

Q & A

Q. What experimental methods are commonly used to detect Tn antigen expression in cancer tissues, and how do their sensitivities compare?

this compound detection relies on immunohistochemistry (IHC) using monoclonal antibodies (e.g., Tn 218) validated against specific glycoforms. IHC protocols require antigen retrieval with citrate buffer (pH 6.0) and antibody dilution optimization (1:50–1:200) to minimize cross-reactivity with sialylated variants like sialyl-Tn . ELISA and lectin-based assays (e.g., Vicia villosa agglutinin) are alternative methods but lack spatial resolution for tumor microenvironment analysis .

Q. How does this compound biosynthesis differ between normal and malignant cells, and what enzymes regulate its expression?

this compound (GalNAc-α-O-Ser/Thr) arises from incomplete O-glycosylation due to dysregulation of COSMC (C1GALT1C1), a chaperone for β1,3-galactosyltransferase (C1GALT1). Malignant cells exhibit COSMC mutations or epigenetic silencing, leading to Tn accumulation. In contrast, normal cells express core 1 (T antigen) and core 3 O-glycans via functional C1GALT1 and β3-N-acetylglucosaminyltransferases .

Q. What are the clinical implications of this compound overexpression in specific cancers?

this compound correlates with advanced tumor stage in breast (p < 0.001) and colorectal cancer (CRC), where it promotes TGF-β secretion and metastasis . In CRC, iTRAQ-based proteomics identified 32 Tn-associated proteins (e.g., MUC1, CD44) linked to poor prognosis, with AUC = 0.89 for diagnostic accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound expression data across studies?

Discrepancies often stem from antibody validation gaps. For example, the Tn 218 antibody may cross-react with sialyl-Tn if fixation protocols vary. Solutions:

- Validate antibodies using glycoengineered cell lines (e.g., CHO-K1 with COSMC knockout) .

- Pair IHC with mass spectrometry to confirm glycan structures .

- Report batch numbers and antigen retrieval conditions per MIACA guidelines .

Q. What strategies improve reproducibility in this compound functional studies, particularly in adhesion and metastasis assays?

- Use CRISPR/Cas9 to knockout COSMC in cell models, ensuring consistent Tn expression .

- Quantify adhesion via static (Boyden chamber) vs. dynamic (microfluidic shear stress) assays, as Tn’s role varies with mechanical forces (e.g., 0.5–5 dyn/cm²) .

- Combine transcriptomics (RNA-seq) with glycoproteomics to disentangle glycan-specific vs. protein-level effects .

Q. How can multi-omics approaches identify novel Tn-associated biomarkers for early cancer detection?

A 2024 CRC study integrated:

- Glycoproteomics : Enrich Tn-glycopeptides using VVA lectin and analyze via LC-MS/MS .

- Proteomics : iTRAQ labeling identified 1,278 differentially expressed proteins (FDR < 0.05), including LGALS3BP and ITGB4 .

- Machine learning : LASSO regression prioritized a 5-protein panel (AUC = 0.92) validated in an independent cohort .

Q. What are the challenges in developing Tn-targeted immunotherapies, and how can preclinical models address them?

- Antigen heterogeneity : Tn expression varies intratumorally; spatial transcriptomics (Visium) maps glyco-subdomains .

- Immune evasion : Tn vaccines (e.g., Tn-MUC1 conjugates) show limited efficacy due to immunosuppressive glycans (e.g., sialic acid). Solutions: Combine with PD-1 inhibitors in syngeneic mouse models .

- Toxicity : Anti-Tn CAR-T cells may attack normal epithelial cells with low Tn levels. Mitigation: Affinity-tune scFv domains (KD > 10⁻⁷ M) .

Methodological Guidelines

Q. How should researchers design controls for this compound IHC studies?

- Positive controls : Tn-positive cell lines (e.g., Jurkat) or formalin-fixed CRC tissues .

- Negative controls : (1) Omission of primary antibody; (2) Pre-absorption with GalNAc; (3) COSMC-rescued cells .

- Quantification : Use H-score (0–300) or digital pathology tools (QuPath) to account for heterogeneity .

Q. What computational tools predict this compound presentation on glycoproteins?

- NetOGlyc 4.0 : Predicts O-glycosylation sites (sensitivity = 76%) but lacks cancer-specific thresholds .

- GlycoSHIELD : Models glycan steric effects on antibody binding .

- Custom pipelines : Combine STRING for protein networks and Cytoscape for glycan-modulated interactions .

Data Contradiction Analysis

Q. Why do some studies report Tn as a metastasis promoter, while others associate it with delayed tumor progression?

Context-dependent roles emerge from:

- Cancer type : Tn enhances metastasis in CRC but delays mammary tumorigenesis in C1galt1 KO mice .

- Glycoform : Sialyl-Tn (STn) inhibits NK cell recognition, whereas unsialylated Tn triggers ER stress-mediated apoptosis .

- Microenvironment : Hypoxia upregulates Tn via HIF-1α, altering immune cell infiltration (e.g., Treg vs. CD8+ ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.